Cas no 2034239-77-3 (N-(4-cyclohexyl-1,3-thiazol-2-yl)methylfuran-2-carboxamide)

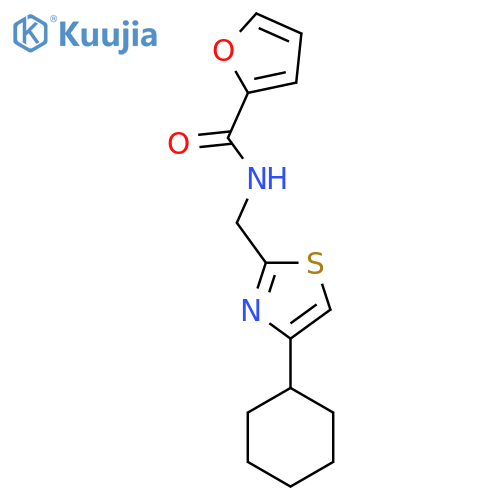

2034239-77-3 structure

商品名:N-(4-cyclohexyl-1,3-thiazol-2-yl)methylfuran-2-carboxamide

N-(4-cyclohexyl-1,3-thiazol-2-yl)methylfuran-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(4-cyclohexyl-1,3-thiazol-2-yl)methylfuran-2-carboxamide

- N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-2-carboxamide

- N-((4-cyclohexylthiazol-2-yl)methyl)furan-2-carboxamide

- F6512-1772

- AKOS026692771

- CHEMBL4954805

- 2034239-77-3

-

- インチ: 1S/C15H18N2O2S/c18-15(13-7-4-8-19-13)16-9-14-17-12(10-20-14)11-5-2-1-3-6-11/h4,7-8,10-11H,1-3,5-6,9H2,(H,16,18)

- InChIKey: MJDJYPDYEKREPX-UHFFFAOYSA-N

- ほほえんだ: S1C(CNC(C2=CC=CO2)=O)=NC(=C1)C1CCCCC1

計算された属性

- せいみつぶんしりょう: 290.10889899g/mol

- どういたいしつりょう: 290.10889899g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 334

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 83.4Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

N-(4-cyclohexyl-1,3-thiazol-2-yl)methylfuran-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6512-1772-3mg |

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-2-carboxamide |

2034239-77-3 | 3mg |

$94.5 | 2023-09-08 | ||

| Life Chemicals | F6512-1772-15mg |

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-2-carboxamide |

2034239-77-3 | 90%+ | 15mg |

$133.5 | 2023-05-17 | |

| Life Chemicals | F6512-1772-2μmol |

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-2-carboxamide |

2034239-77-3 | 2μmol |

$85.5 | 2023-09-08 | ||

| Life Chemicals | F6512-1772-5μmol |

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-2-carboxamide |

2034239-77-3 | 5μmol |

$94.5 | 2023-09-08 | ||

| Life Chemicals | F6512-1772-30mg |

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-2-carboxamide |

2034239-77-3 | 90%+ | 30mg |

$178.5 | 2023-05-17 | |

| Life Chemicals | F6512-1772-40mg |

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-2-carboxamide |

2034239-77-3 | 90%+ | 40mg |

$210.0 | 2023-05-17 | |

| Life Chemicals | F6512-1772-5mg |

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-2-carboxamide |

2034239-77-3 | 5mg |

$103.5 | 2023-09-08 | ||

| Life Chemicals | F6512-1772-2mg |

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-2-carboxamide |

2034239-77-3 | 2mg |

$88.5 | 2023-09-08 | ||

| Life Chemicals | F6512-1772-10μmol |

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-2-carboxamide |

2034239-77-3 | 10μmol |

$103.5 | 2023-09-08 | ||

| Life Chemicals | F6512-1772-20mg |

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-2-carboxamide |

2034239-77-3 | 90%+ | 20mg |

$148.5 | 2023-05-17 |

N-(4-cyclohexyl-1,3-thiazol-2-yl)methylfuran-2-carboxamide 関連文献

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

2034239-77-3 (N-(4-cyclohexyl-1,3-thiazol-2-yl)methylfuran-2-carboxamide) 関連製品

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量